Binding Affinity for the Oxysterol-Binding Protein (OSBP) Compared to 25-Hydroxycholesterol
In cell-free extracts, 6-nitrocholesterol demonstrates a relative binding affinity for the cytosolic oxysterol-binding protein of 357 nM, whereas the archetypal endogenous oxysterol 25-hydroxycholesterol binds with a reported Kd of approximately 10–31 nM [1][2]. This ~12- to 36-fold difference in binding affinity suggests that 6-nitrocholesterol occupies the same receptor site with lower intrinsic affinity, potentially conferring a distinct pharmacodynamic profile and reduced feedback regulation compared to the high-affinity endogenous ligand.
| Evidence Dimension | Relative binding affinity for cytosolic oxysterol-binding protein |
|---|---|
| Target Compound Data | 357 nM |
| Comparator Or Baseline | 25-Hydroxycholesterol: Kd 10–31 nM |
| Quantified Difference | Approximately 12- to 36-fold lower affinity |
| Conditions | Cell-free extracts; L-cell mouse fibroblast cytosol |
Why This Matters
This quantitative difference in target engagement indicates that 6-nitrocholesterol is not a simple high-affinity agonist but may act as a partial or biased modulator, which is critical for researchers designing agents that require controlled, non-maximal suppression of HMG-CoA reductase.
- [1] Parish EJ, Dixon KL, Chitrakorn S, Taylor FR, Luu B, Ourisson G. 6-Nitrocholesterol inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase and tumor cell growth. Biochem Biophys Res Commun. 1988;153(2):671-675. View Source
- [2] Taylor FR, Saucier SE, Shown EP, Parish EJ, Kandutsch AA. Correlation between oxysterol binding to a cytosolic binding protein and potency in the repression of hydroxymethylglutaryl coenzyme A reductase. J Biol Chem. 1984;259(20):12382-12387. View Source
